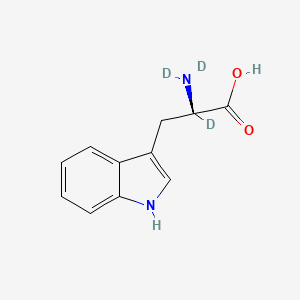

l-Tryptophan-d3

概要

説明

l-Tryptophan-d3 is a deuterium-labeled version of l-Tryptophan . l-Tryptophan is an essential amino acid that is a precursor of serotonin, melatonin, and vitamin B3 . It is converted by the body to 5–hydroxytryptophan (5–HTP) and then to serotonin . Both l-Tryptophan and 5–HTP cross the blood-brain barrier and have sedative effects .

Synthesis Analysis

The synthesis of l-Tryptophan-d3 involves complex metabolic pathways. Microbial fermentation is the most commonly used method to produce l-Tryptophan . The mechanism of l-Tryptophan biosynthesis in Escherichia coli is well understood . Saccharomyces cerevisiae also plays a significant role in the industrial production of biochemicals . The synthetic pathways and engineering strategies of l-Tryptophan in E. coli and S. cerevisiae have been reviewed and compared .

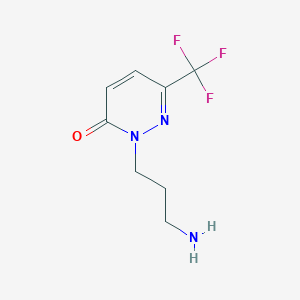

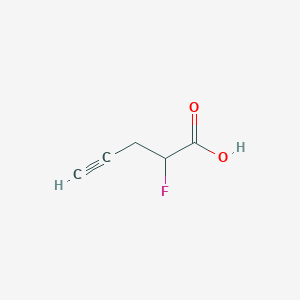

Molecular Structure Analysis

The molecular formula of l-Tryptophan-d3 is C11H9D3N2O2 . The molecular weight is 207.24 g/mol .

Chemical Reactions Analysis

Tryptophanase-bound D-serine produces l-Tryptophan synthesis by β-replacement reaction via the enzyme-bound aminoacrylate intermediate .

Physical And Chemical Properties Analysis

The molecular weight of l-Tryptophan-d3 is 207.24 g/mol . The exact mass is 207.108707868 g/mol and the monoisotopic mass is 207.108707868 g/mol . The topological polar surface area is 79.1 Ų .

科学的研究の応用

Metabolism and Pharmacological Potential

l-Tryptophan is essential for protein synthesis and undergoes complex metabolism leading to various bioactive molecules. This metabolism is crucial in several neurological, metabolic, psychiatric, and intestinal disorders. Thus, the enzymes involved in l-tryptophan metabolism and their receptors are potential therapeutic targets, making l-tryptophan a subject of dynamic research in pharmacology (Modoux, Rolhion, Mani, & Sokol, 2020).

Nutritional Significance and Health Benefits

l-Tryptophan, derived from plants, is metabolically transformed into bioactive metabolites like serotonin, melatonin, kynurenine, and niacin. These metabolites are significant for diagnosing and mitigating multiple human diseases. The nutritional values of tryptophan-fortified foods and its safety for human consumption are areas of ongoing research, highlighting its potential to contribute to therapy for various conditions including depression, cardiovascular disease, and sleep disorders (Friedman, 2018).

Metabolic Engineering for l-Tryptophan Production

Metabolic engineering approaches in microbial biosynthesis of l-tryptophan are pivotal for sustainable and cost-effective production. These approaches include modifying pathways to enhance product titers, increasing intracellular levels of essential precursors, and overexpressing rate-limiting enzymatic steps. This has significant implications for the pharmaceutical and food industries (Liu, Bilal, Luo, Zhao, & Iqbal, 2019).

Measurement and Analysis Techniques

Advanced analytical methods have been developed to measure serum levels of tryptophan and its metabolites. These techniques are crucial for understanding the physiological roles of tryptophan and its metabolites in various biological processes, including immune system activation (Widner, Werner, Schennach, Wachter, & Fuchs, 1997).

Biotechnological and Therapeutic Applications

l-Tryptophan is being explored for its applications in biotechnological processes and therapeutic treatments. For instance, it activates mammalian target of rapamycin and enhances the expression of tight junction proteins in cells, indicating its potential in regulating cellular metabolism and physiological functions (Wang, Ji, Wu, Sun, Sun, Li, Wang, He, Zhang, Dai, & Wu, 2015).

Safety And Hazards

L-Tryptophan is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It should not be ingested . If swallowed, immediate medical assistance should be sought .

将来の方向性

Tryptophan metabolism is a complex biochemical process worthy of further evaluation as a source of potentially druggable targets . Inhibitors of the various enzymes (IDO and KMO) participating in tryptophan metabolism as well as analogs of the various tryptophan metabolites (3-hydroxyanthranilate) represent possible drug-development opportunities .

特性

IUPAC Name |

(2R)-2-deuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i9D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-ZZFUSJFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-deuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid | |

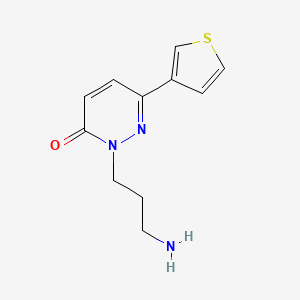

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

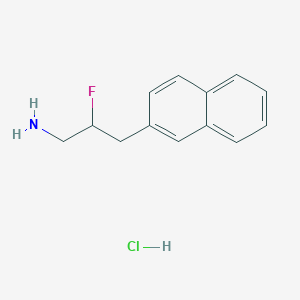

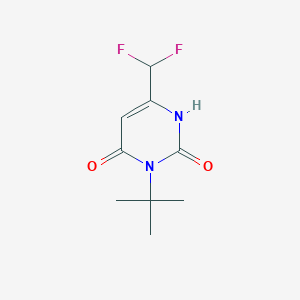

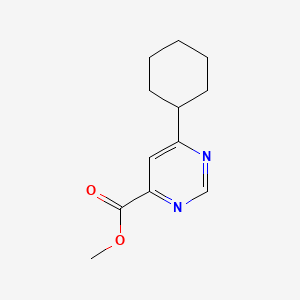

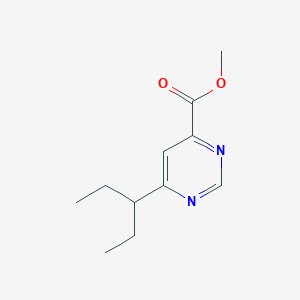

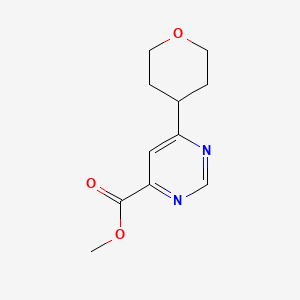

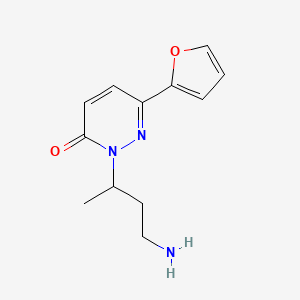

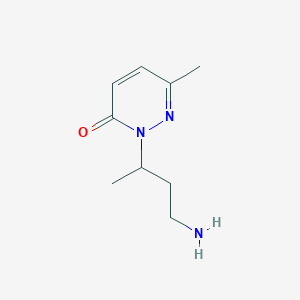

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B1484470.png)